molecular formula C20H15NO2 B012312 N-(4-benzoylphenyl)benzamide CAS No. 19617-84-6

N-(4-benzoylphenyl)benzamide

Cat. No.: B012312
CAS No.: 19617-84-6
M. Wt: 301.3 g/mol
InChI Key: WRYFTNYOWKAAGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anazoleno sodico is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.

Industrial Production Methods: In industrial settings, the synthesis of Anazoleno sodico is carried out in large-scale reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure optimal yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Anazoleno sodico undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in Anazoleno sodico can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.

Major Products: The major products formed from these reactions include various sulfonated and aminated derivatives of Anazoleno sodico .

Scientific Research Applications

Anazoleno sodico has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Anazoleno sodico involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, allowing for their visualization under specific conditions. The binding occurs through electrostatic interactions and hydrogen bonding, which stabilize the dye-protein or dye-nucleic acid complex .

Comparison with Similar Compounds

    Coomassie Blue: Another dye used for protein staining with similar properties.

    Acid Blue 92: A closely related compound with comparable applications in dyeing and staining.

Uniqueness: Anazoleno sodico is unique due to its high affinity for proteins and nucleic acids, making it an excellent choice for applications in gel electrophoresis and other staining techniques. Its vibrant blue color and stability under various conditions further enhance its utility in scientific research .

Properties

CAS No.

19617-84-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(4-benzoylphenyl)benzamide

InChI

InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23)

InChI Key

WRYFTNYOWKAAGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

19617-84-6

solubility

0.6 [ug/mL]

Origin of Product

United States

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